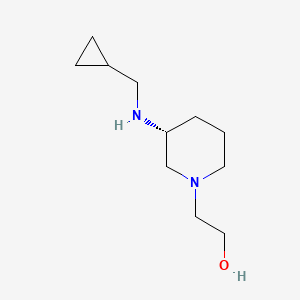
6-Mercapto-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercapto-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2S and a molecular weight of 150.2 g/mol . It is also known by its IUPAC name, 6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile . This compound is characterized by the presence of a mercapto group (-SH) and a nitrile group (-CN) attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2-methylnicotinonitrile typically involves the reaction of 6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile with appropriate reagents under controlled conditions . One common method involves the use of cyanothioacetamides and alkylating agents in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) . The reaction proceeds through a series of steps including conjugated addition, intramolecular heterocyclization, and regioselective alkylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of bulk reagents and optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-2-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitrile group (-CN) can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Mercapto-2-methylnicotinonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Mercapto-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function . Additionally, the nitrile group (-CN) can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-6-methylnicotinonitrile
- 6-Mercapto-2-methylpyridine
- 6-Mercapto-2-methylpyridine-3-carbonitrile
Uniqueness
6-Mercapto-2-methylnicotinonitrile is unique due to its specific combination of functional groups (mercapto and nitrile) attached to a pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2-methyl-6-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c1-5-6(4-8)2-3-7(10)9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
RETFIJQGEXRUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)



![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)



![Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11795190.png)

![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)


